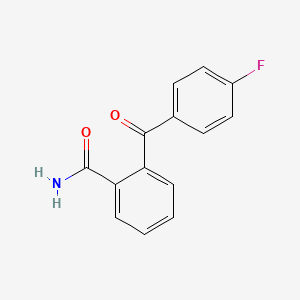

2-(4-Fluorobenzoyl)benzamide

Übersicht

Beschreibung

2-(4-Fluorobenzoyl)benzamide is a chemical compound with the molecular formula C14H10FNO2 . It is used for research purposes.

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorobenzoyl)benzamide consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Wissenschaftliche Forschungsanwendungen

Photocatalytic Activity

Research by Bessekhouad et al. (2005) explored the photocatalytic activity of various heterojunctions, including benzamide, for potential applications in water decontamination technology. Their study demonstrated the ability of these junctions to absorb a significant part of visible light and induce oxidation processes under VIS light, indicating potential for environmental remediation applications (Bessekhouad, Robert, & Weber, 2005).

Structural and Vibrational Properties

Saeed et al. (2010) focused on the synthesis and characterization of a compound containing a benzamide moiety. The study involved X-ray diffraction to understand the crystal structure, and quantum chemical calculations to explore the vibrational properties of the compound. This kind of research is vital in developing materials with specific structural and chemical characteristics for various scientific applications (Saeed, Erben, Abbas, & Flörke, 2010).

Novel Synthesis Approaches

The work by Moreno-Fuquen et al. (2019) presented a novel approach for the synthesis of a benzamide compound through a microwave-assisted Fries rearrangement. Such studies contribute to the advancement of chemical synthesis methods, providing more efficient and potentially environmentally friendly ways to produce complex molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Fluorescent Sensors

Research by Suman et al. (2019) developed benzamide-based fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Such sensors have significant implications in environmental monitoring and biomedical applications, where the detection of specific ions is crucial (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Polymer Synthesis

Ohshimizu, Shibasaki, and Ueda (2007) investigated the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity. Their research contributes to the field of polymer science, offering insights into the production of novel materials with specific properties for industrial and scientific applications (Ohshimizu, Shibasaki, & Ueda, 2007).

Crystal Structure Analysis

The study by Dey et al. (2021) involved the crystal structure analysis of benzamide compounds, emphasizing the role of hydrogen bonds in their stability. Such structural investigations are fundamental in understanding the properties of materials and their potential applications in various scientific fields (Dey, Shruti, Chopra, & Mohan, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluorobenzoyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is believed to interact with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity .

Pharmacokinetics

The compound’s bioavailability, half-life, and route of elimination would be crucial factors influencing its pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluorobenzoyl)benzamide. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Eigenschaften

IUPAC Name |

2-(4-fluorobenzoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADNMTZPLBXRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

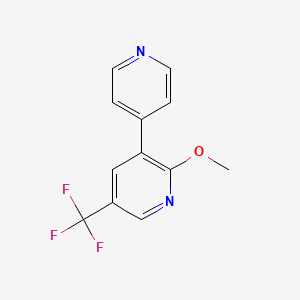

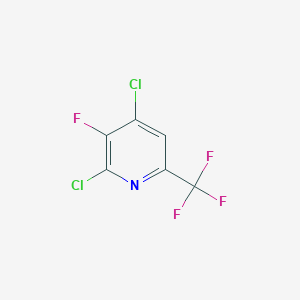

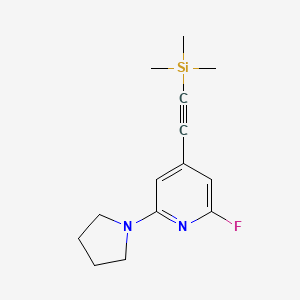

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

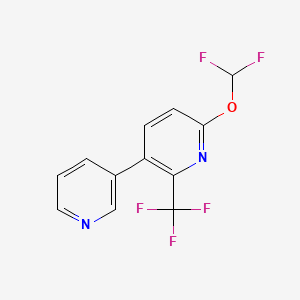

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)